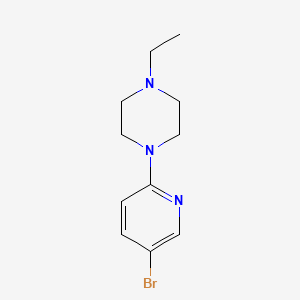

1-(5-Bromopyridin-2-yl)-4-ethylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Bromopyridin-2-yl)-4-ethylpiperazine is a heterocyclic organic compound that features a bromopyridine moiety attached to an ethylpiperazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine typically involves the reaction of 5-bromopyridine with 4-ethylpiperazine under specific conditions. One common method includes:

Starting Materials: 5-bromopyridine and 4-ethylpiperazine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may

Actividad Biológica

1-(5-Bromopyridin-2-yl)-4-ethylpiperazine (CAS No. 364794-57-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a brominated pyridine ring and a piperazine moiety, which are known to enhance biological activity through various interactions with biological targets. The compound's structure is pivotal in determining its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Receptor Binding : It has been shown to act as an antagonist at certain serotonin receptors, particularly the 5-HT_1B receptor, which is implicated in mood regulation and anxiety disorders .

- Enzyme Inhibition : The compound may inhibit various kinases involved in signaling pathways related to cell proliferation and survival, contributing to its potential anticancer properties .

Biological Activity Overview

The compound exhibits a range of biological activities, which can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antidepressant Effects : A study demonstrated that the compound effectively reduced symptoms of depression in rodent models by modulating serotonin levels, indicating its potential as a therapeutic agent for mood disorders .

- Anticancer Activity : Research highlighted its ability to inhibit cell proliferation in various cancer cell lines, suggesting that it could serve as a lead compound for developing new anticancer therapies targeting specific kinases involved in tumor growth .

- Antimicrobial Properties : Preliminary evaluations showed that this compound possesses antimicrobial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : The compound is expected to have moderate oral bioavailability due to its lipophilic nature.

- Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : Metabolites are primarily excreted via urine.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Key areas include:

- Structure-Activity Relationship (SAR) Studies : Identifying how modifications to the structure affect biological activity.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Propiedades

IUPAC Name |

1-(5-bromopyridin-2-yl)-4-ethylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3/c1-2-14-5-7-15(8-6-14)11-4-3-10(12)9-13-11/h3-4,9H,2,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRFWTJUNHFOKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634140 |

Source

|

| Record name | 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364794-57-0 |

Source

|

| Record name | 1-(5-Bromo-2-pyridinyl)-4-ethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364794-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.